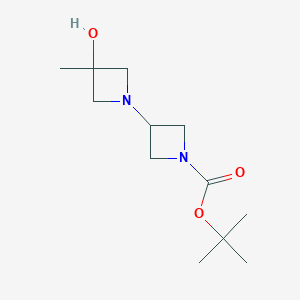

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate

Beschreibung

Chemical Structure and Properties Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate (CAS: 1257294-14-6) is a bicyclic azetidine derivative with a molecular formula of C₁₂H₂₂N₂O₃ and a molecular weight of 242.32 g/mol . The compound features a tert-butoxycarbonyl (Boc) protective group on one azetidine ring and a hydroxy-methyl-substituted azetidine moiety fused to it.

The Boc group enhances stability during synthesis, and the compound is stored under inert gas (e.g., nitrogen) to prevent degradation .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWAVTVUXCSETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate (CAS No. 1257294-14-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, chemical properties, and biological activities, supported by relevant research findings and case studies.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.32 g/mol

- Structure : The compound features a tert-butyl group, an azetidine ring, and a hydroxymethyl substituent, contributing to its unique chemical behavior.

Synthesis

The synthesis of tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. The reaction often utilizes coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester linkage.

Antimicrobial Activity

Recent studies have shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 - 1.0 | Potent against M. tuberculosis |

| Compound B | 4 - 8 | Moderate against S. aureus |

These findings suggest that modifications in the azetidine structure can enhance antimicrobial efficacy, making it a candidate for further drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 17.02 | High |

| MDA-MB-231 | 11.73 | Moderate |

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some azetidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested various azetidine derivatives against resistant bacterial strains, revealing that certain modifications led to enhanced activity against M. tuberculosis, with MIC values as low as 0.48 μg/mL for the most potent derivative.

- Anticancer Research : Another investigation focused on the effects of azetidine compounds on MDA-MB-231 cells, demonstrating a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate is being studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Study : Research has indicated that derivatives of azetidine compounds exhibit promising activity against certain types of cancer and neurological disorders. For example, azetidine derivatives have shown potential in inhibiting tumor growth in preclinical models .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles. Its functional groups allow for further chemical transformations, making it valuable in synthetic pathways.

Case Study : A study demonstrated the use of tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate in synthesizing novel compounds with enhanced biological activity. The ability to introduce various substituents at the azetidine ring has been exploited to create libraries of compounds for biological screening .

Agrochemical Development

There is a growing interest in exploring the application of this compound in agrochemicals. Its structural characteristics may contribute to the development of new pesticides or herbicides.

Research Insights : Preliminary studies suggest that modifications of azetidine derivatives can lead to compounds with improved efficacy against agricultural pests while minimizing environmental impact .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, physical properties, and reactivity:

Key Comparative Insights

Substituent Effects on Reactivity :

- The hydroxy-methyl group in the target compound offers hydrogen-bonding capability without excessive steric hindrance, making it suitable for drug design . In contrast, fluoro-hydroxymethyl derivatives (e.g., CAS 1126650-66-5) exhibit higher lipophilicity and metabolic stability due to fluorine’s electronegativity .

- Ketone-containing analogs (CAS 398489-26-4) are more reactive toward nucleophiles, enabling facile functionalization but requiring careful handling to avoid side reactions .

Physical Properties :

- The hydroxyethyl derivative (CAS 152537-03-6) has a predicted boiling point of 287.4°C and density of 1.092 g/cm³, reflecting its extended alkyl chain and moderate polarity . The target compound’s smaller substituents likely result in lower boiling points and higher aqueous solubility.

Synthetic Utility: Amino-hydroxymethyl derivatives (CAS 1262411-27-7) are versatile intermediates for peptide coupling or crosslinking due to their dual functional groups . Cyanomethylene-substituted azetidines (e.g., INCY0086-W01) are precursors for heterocyclic expansions via cycloaddition reactions .

Biological Relevance :

- Fluorinated analogs (e.g., CAS 1126650-66-5) are prioritized in medicinal chemistry for their improved pharmacokinetic profiles, such as blood-brain barrier penetration . The target compound’s hydroxyl group may enhance target binding through hydrogen bonds but could reduce metabolic stability compared to fluorinated versions.

Q & A

Basic Questions

Q. What are the key steps in synthesizing Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-yl)azetidine-1-carboxylate, and what reagents are typically employed?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamate (Boc) protection is critical for azetidine ring stability. A common approach includes:

Formation of the azetidine core : Starting from tert-butyl 3-oxoazetidine-1-carboxylate, hydroxylamine or analogous reagents may introduce functional groups (e.g., hydroxyimino intermediates) .

Hydroxymethylation : Reaction with methylating agents or nucleophilic addition to carbonyl groups, often using reducing agents like NaBH₄ or LiAlH₄ to stabilize intermediates .

Protection : Boc groups are retained using dichloromethane or THF as solvents, with triethylamine or DMAP as catalysts to minimize side reactions .

- Key Reagents : Boc-protected precursors, dichloromethane, triethylamine, DMAP, and temperature control (0–20°C) to optimize regioselectivity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry and stereochemistry. For example, tert-butyl protons resonate at δ ~1.4 ppm, while azetidine ring protons appear between δ 3.0–4.5 ppm .

- IR Spectroscopy : Validates hydroxyl (ν ~3200–3500 cm⁻¹) and carbamate (ν ~1680–1720 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄N₂O₃: calculated 257.18) .

- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .

Q. What are the common intermediates encountered in the synthesis, and how are they characterized?

- Methodological Answer :

- tert-Butyl 3-oxoazetidine-1-carboxylate : A key intermediate synthesized via oxidation of azetidine precursors. Characterized by carbonyl stretches in IR (ν ~1700 cm⁻¹) and NMR-detectable ketone protons .

- Hydroxyimino derivatives : Identified via distinct NH/OH proton signals in NMR and confirmed by MS fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield during multi-step synthesis, particularly in managing competing side reactions?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) suppress undesired nucleophilic substitutions during Boc protection .

- Catalyst Screening : DMAP enhances acylation efficiency, reducing side-product formation .

- Purification Strategies : Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates intermediates, while HPLC resolves diastereomers .

- Reaction Monitoring : TLC or in-situ FTIR tracks progress to minimize over-functionalization .

Q. How should discrepancies between crystallographic and spectroscopic data be addressed when determining stereochemistry?

- Methodological Answer :

- Cross-Validation : Combine X-ray diffraction (SHELX-refined data) with NOESY NMR to confirm spatial arrangements of hydroxyl and methyl groups .

- Computational Chemistry : Density Functional Theory (DFT) predicts stable conformers, reconciling NMR chemical shifts with crystallographic bond angles .

- Chiral Derivatization : Use Mosher’s acid to assign absolute configuration if crystallography is ambiguous .

Q. What strategies enable functionalization of azetidine rings without compromising Boc protection?

- Methodological Answer :

- Orthogonal Protecting Groups : Temporarily replace Boc with Fmoc for selective functionalization, followed by Boc re-introduction .

- Metal-Catalyzed Reactions : Nickel-catalyzed carboboration (e.g., with glycals) modifies azetidine rings while preserving Boc groups .

- Radical Chemistry : Photoflow reactors enable C–H functionalization under mild conditions, avoiding Boc cleavage .

Q. What challenges arise in achieving high enantiomeric purity, and what resolution techniques are applicable?

- Methodological Answer :

- Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes achieves >90% ee for hydroxy-methyl azetidines .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, validated by polarimetry .

- Kinetic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer, leaving the desired product unreacted .

Q. How can computational chemistry predict reactivity and stability under varying experimental conditions?

- Methodological Answer :

- DFT Simulations : Model transition states for ring-opening reactions to predict acid/base stability .

- Solvent Effect Modeling : COSMO-RS calculations optimize solvent selection (e.g., THF vs. DMF) for solubility and reaction rates .

- Degradation Pathways : Machine learning (e.g., AlphaFold) predicts hydrolytic susceptibility of the carbamate group under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.